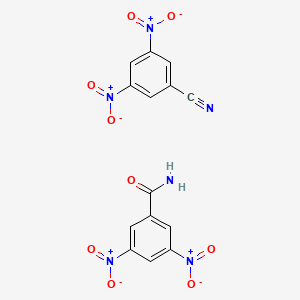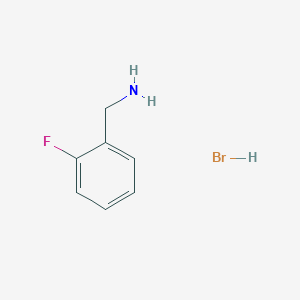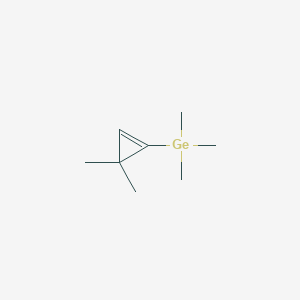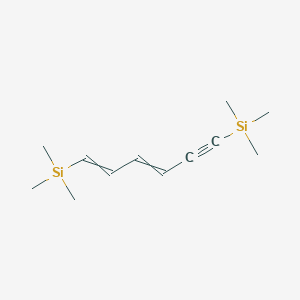
3,5-Dinitrobenzamide;3,5-dinitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitrobenzamide and 3,5-dinitrobenzonitrile are organic compounds with significant applications in various fields. 3,5-Dinitrobenzamide has the molecular formula C7H5N3O5 and is known for its light yellow powder form . 3,5-Dinitrobenzonitrile, on the other hand, has the molecular formula C7H3N3O4 and is recognized for its role in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dinitrobenzamide can be synthesized through the nitration of benzamide. The reaction involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
3,5-Dinitrobenzonitrile can be prepared by the reaction of 3,5-dinitrobenzamide with diphosgene in trimethyl phosphate. The reaction mixture is heated to 60°C to ensure the completion of the reaction and to distill off any generated phosgene .
Industrial Production Methods
Industrial production methods for these compounds often involve similar nitration and amidation processes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the final products .
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitrobenzamide and 3,5-dinitrobenzonitrile undergo various chemical reactions, including:
Reduction: Both compounds can be reduced to their corresponding amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: These compounds can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and other metal catalysts.
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and other strong bases.
Major Products
Reduction Products: 3,5-Diaminobenzamide and 3,5-diaminobenzonitrile.
Substitution Products: Various substituted benzamides and benzonitriles depending on the nucleophile used.
Scientific Research Applications
3,5-Dinitrobenzamide and 3,5-dinitrobenzonitrile have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential antibacterial and coccidiostat properties.
Medicine: Investigated for their potential use in drug development and as precursors for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dinitrobenzamide and 3,5-dinitrobenzonitrile involves their interaction with specific molecular targets. These compounds can inhibit certain enzymes and disrupt cellular processes. The nitro groups play a crucial role in their reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic Acid: Similar in structure but contains a carboxylic acid group instead of an amide or nitrile group.
3,5-Dinitroaniline: Contains an amino group instead of an amide or nitrile group.
Uniqueness
3,5-Dinitrobenzamide and 3,5-dinitrobenzonitrile are unique due to their specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
578709-93-0 |
|---|---|
Molecular Formula |
C14H8N6O9 |
Molecular Weight |
404.25 g/mol |
IUPAC Name |
3,5-dinitrobenzamide;3,5-dinitrobenzonitrile |
InChI |
InChI=1S/C7H5N3O5.C7H3N3O4/c8-7(11)4-1-5(9(12)13)3-6(2-4)10(14)15;8-4-5-1-6(9(11)12)3-7(2-5)10(13)14/h1-3H,(H2,8,11);1-3H |
InChI Key |
OSYGZTMAJWVVEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Naphthalen-2-yl)ethyl]phosphonic acid](/img/structure/B12571424.png)
![N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B12571435.png)


![Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-](/img/structure/B12571449.png)


![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)


![3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12571471.png)

![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)
